3'-Amino-3'-désoxythymidine

Vue d'ensemble

Description

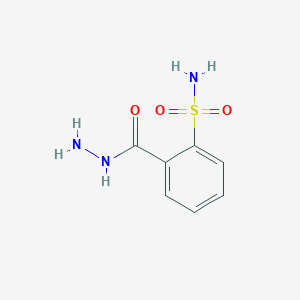

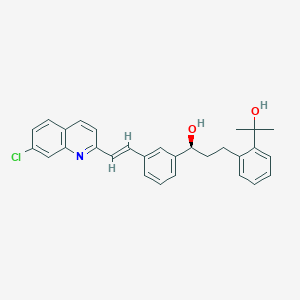

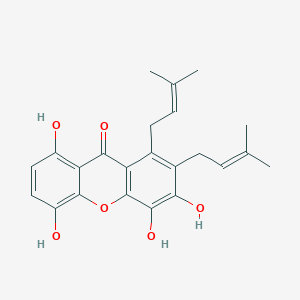

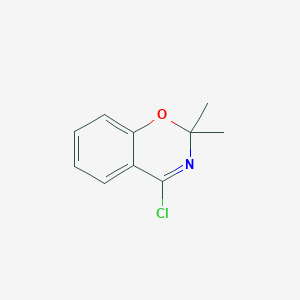

3’-Amino-3’-deoxythymidine is a modified nucleoside analog derived from thymidine It is characterized by the substitution of the hydroxyl group at the 3’ position with an amino group

Applications De Recherche Scientifique

3’-Amino-3’-deoxythymidine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of modified nucleosides.

Biology: Employed in studies involving nucleic acid interactions and enzymatic processes.

Medicine: Investigated for its potential therapeutic applications, particularly in antiviral research.

Industry: Utilized in the development of novel nucleoside analogs for various applications.

Mécanisme D'action

Target of Action

3’-Amino-3’-deoxythymidine (3ADT) is a nucleoside analog that primarily targets viral replication processes . It is known to inhibit the growth of some viruses, including Herpes Simplex Virus Type 1 and 2 (HSV-1, HSV-2), by being incorporated into new viral DNA .

Mode of Action

3ADT acts as a potent inhibitor of HIV replication, functioning as a chain-terminator of viral DNA during reverse transcription . This is achieved by the compound’s interaction with its targets, where it prevents the formation of phosphodiester linkages needed for the completion of nucleic acid chains . The azido group modification on the 3’-hydroxy group on the sugar moiety of the compound plays a crucial role in this process .

Biochemical Pathways

The principal biochemical pathway affected by 3ADT involves the process of reverse transcription in HIV replication . By acting as a chain terminator during this process, 3ADT disrupts the normal replication of the virus, thereby inhibiting its proliferation . The compound is also known to inhibit protein synthesis in cells infected with HIV .

Pharmacokinetics

The pharmacokinetics of 3ADT involve its transformation through a series of metabolic processes. It is known that the azido moiety of 3ADT is reduced to form 3ADT through a NADPH-dependent system . The cytochrome P450 isozymes are responsible for this reduction . Furthermore, it has been reported that 3ADT’s area under the curve is approximately three times greater than that of zidovudine, indicating a significant impact on its bioavailability .

Result of Action

The primary result of 3ADT’s action is the inhibition of HIV replication, which leads to an improvement in immunologic function and a partial reversal of the HIV-induced neurological dysfunction . It’s important to note that its principal toxic effect is dose-dependent suppression of bone marrow, resulting in anemia and leukopenia .

Action Environment

The action of 3ADT can be influenced by various environmental factors. For instance, the presence of radiation-produced electrons can lead to the generation of nitrogen-centered radicals from azidonucleosides . These radicals can have significant implications for the action and efficacy of 3ADT. Additionally, the compound’s stability and action can be affected by the pH of the environment .

Analyse Biochimique

Biochemical Properties

3’-Amino-3’-deoxythymidine plays a role in biochemical reactions, particularly those involving nucleic acids. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to be a substrate for certain enzymes involved in nucleic acid metabolism . The nature of these interactions often involves the compound’s amino and deoxy groups, which can participate in various chemical reactions .

Cellular Effects

The effects of 3’-Amino-3’-deoxythymidine on cells and cellular processes are diverse. It can influence cell function by interacting with cellular components and influencing various cellular processes. For example, it has been suggested that the compound may have an impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 3’-Amino-3’-deoxythymidine involves its interactions at the molecular level. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . The specific mechanisms depend on the cellular context and the specific biomolecules involved.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3’-Amino-3’-deoxythymidine can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 3’-Amino-3’-deoxythymidine can vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

3’-Amino-3’-deoxythymidine is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

3’-Amino-3’-deoxythymidine is transported and distributed within cells and tissues. It can interact with transporters or binding proteins, and can influence its localization or accumulation .

Subcellular Localization

The subcellular localization of 3’-Amino-3’-deoxythymidine can affect its activity or function. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Amino-3’-deoxythymidine typically involves the reduction of 3’-azido-3’-deoxythymidine. One efficient method employs a palladium catalyst with ammonium formate as the hydrogen source . This method results in high yields and is relatively straightforward.

Industrial Production Methods: While specific industrial production methods are not extensively documented, the scalable synthesis of related compounds suggests that similar catalytic reduction techniques could be employed on an industrial scale .

Analyse Des Réactions Chimiques

Types of Reactions: 3’-Amino-3’-deoxythymidine undergoes various chemical reactions, including:

Reduction: The reduction of 3’-azido-3’-deoxythymidine to 3’-Amino-3’-deoxythymidine using palladium catalysts.

Substitution: The amino group at the 3’ position can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

Palladium Catalyst: Used in the reduction of azido groups to amino groups.

Ammonium Formate: Serves as a hydrogen source in reduction reactions.

Major Products:

3’-Amino-3’-deoxythymidine Derivatives: Various derivatives can be synthesized by modifying the amino group.

Comparaison Avec Des Composés Similaires

3’-Azido-3’-deoxythymidine (AZT): A well-known antiviral agent used in the treatment of HIV.

2’,3’-Dideoxyinosine (ddI): Another nucleoside analog with antiviral properties.

2’,3’-Dideoxycytidine (ddC): Used in combination therapies for HIV.

Uniqueness: 3’-Amino-3’-deoxythymidine is unique due to its specific modification at the 3’ position, which imparts distinct chemical and biological properties. Its ability to form various derivatives makes it a versatile compound for research and therapeutic applications .

Propriétés

IUPAC Name |

1-[(2R,4S,5S)-4-amino-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O4/c1-5-3-13(10(16)12-9(5)15)8-2-6(11)7(4-14)17-8/h3,6-8,14H,2,4,11H2,1H3,(H,12,15,16)/t6-,7+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADVCGXWUUOVPPB-XLPZGREQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00966879 | |

| Record name | 1-(3-Amino-2,3-dideoxypentofuranosyl)-4-hydroxy-5-methylpyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00966879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52450-18-7 | |

| Record name | 3'-Aminothymidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052450187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3-Amino-2,3-dideoxypentofuranosyl)-4-hydroxy-5-methylpyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00966879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-AMINO-3'-DEOXYTHYMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7W21M0C25B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of 3'-amino-3'-deoxythymidine?

A1: 3'-amino-3'-deoxythymidine acts as a competitive inhibitor of DNA polymerase, primarily targeting DNA polymerase-alpha. [] Its triphosphate form (AMT-TP) competes with deoxythymidine triphosphate (dTTP) for binding to the enzyme. [] This inhibits the incorporation of thymidine into DNA, ultimately hindering DNA synthesis. []

Q2: How does 3'-amino-3'-deoxythymidine affect cellular processes?

A2: In L1210 cells, AMT significantly reduces the incorporation of thymidine into DNA. [] It also leads to the accumulation of thymidine diphosphate and triphosphate, further disrupting DNA synthesis. [] AMT also shows inhibitory effects on amino acid transport into L1210 cells, comparable to cisplatin. []

Q3: How does 3'-amino-3'-deoxythymidine affect cell cycle progression?

A3: Studies on L1210 cells suggest that AMT can delay the progression of cells through the cell cycle. [] This effect may be linked to an observed increase in cell volume and a higher proportion of cells in the S phase after incubation with AMT. []

Q4: Is 3'-amino-3'-deoxythymidine incorporated into DNA?

A4: No detectable incorporation of AMT into L1210 cell DNA was observed, suggesting that it primarily acts as an inhibitor rather than a chain terminator. []

Q5: How does 3'-amino-3'-deoxythymidine triphosphate interact with HIV-1 reverse transcriptase?

A5: Unlike its competitive inhibition of DNA polymerase-alpha, AMT-TP acts as a noncompetitive inhibitor of HIV-1 reverse transcriptase. [] This suggests a different binding mode and mechanism of action for AMT-TP on this enzyme compared to DNA polymerase-alpha.

Q6: What is the molecular formula and weight of 3'-amino-3'-deoxythymidine?

A6: 3'-Amino-3'-deoxythymidine has a molecular formula of C10H15N3O4 and a molecular weight of 241.24 g/mol.

Q7: What is the conformation of 3'-amino-3'-deoxythymidine in solid state and solution?

A7: X-ray diffraction studies show that AMT adopts a syn conformation around the glycosidic bond in its solid state. [] This conformation is stabilized by a network of hydrogen bonds between AMT molecules. [] Conversely, in aqueous solution, 1H NMR analysis indicates that AMT predominantly exists in the anti conformation with the sugar moiety in equilibrium between C3'-endo and C2'-endo puckering. []

Q8: How does the structure of 3'-amino-3'-deoxythymidine relate to its activity?

A8: Modifications to the 3'-position of thymidine play a crucial role in the activity of AMT. [, ] The presence of the 3'-amino group is crucial for its inhibitory activity against DNA polymerase. [, ] Studies comparing AMT to its 5'-amino and 3',5'-diamino counterparts demonstrate the importance of the 3'-amino group for antineoplastic activity in murine leukemia cells. []

Q9: What is known about the activity of 3'-amino-3'-deoxythymidine analogues?

A9: Several AMT analogues have been synthesized and evaluated for their biological activities. Carbocyclic analogues of AMT, where the furanose ring is replaced with a cyclopentane ring, have shown antiviral activity against herpes simplex virus type 1, albeit with cell-type specificity. []

Q10: How do the activities of 3'-amino-3'-deoxythymidine and 3'-azido-3'-deoxythymidine (AZT) compare?

A10: AMT is a metabolite of AZT. [, ] While both compounds inhibit DNA synthesis, they display different potencies and mechanisms of action. [, ] AMT is more potent than AZT in inhibiting human colony-forming unit-granulocyte macrophages and burst-forming unit-erythroids. [, ]

Q11: How is 3'-amino-3'-deoxythymidine metabolized?

A11: AMT is primarily metabolized in the liver, mainly through glucuronidation. [, ] The major metabolite identified is 3'-amino-3'-deoxythymidine glucuronide (GAMT), formed by the reductive metabolism of AZT glucuronide (GAZT). []

Q12: What is the role of the liver in the metabolism of 3'-amino-3'-deoxythymidine?

A12: The liver plays a crucial role in the metabolism and clearance of AMT. [, ] Studies using rat hepatocytes have shown that the liver is the primary site for the formation of both GAZT and AMT. []

Q13: How does 3'-amino-3'-deoxythymidine penetrate the central nervous system?

A13: AMT can penetrate the cerebrospinal fluid (CSF) after the administration of its prodrug, AZT. [] Studies have shown that the CSF/plasma concentration ratio for AMT is approximately equal to that of AZT, suggesting similar penetration abilities. []

Q14: What is the toxicity profile of 3'-amino-3'-deoxythymidine?

A14: AMT exhibits cytotoxicity, particularly towards human bone marrow cells. [] It is considered more toxic than its prodrug, AZT, with a 5- to 7-fold higher toxicity toward human colony-forming units-granulocyte macrophages and burst-forming units-erythroid. [, ]

Q15: What analytical techniques are used to quantify 3'-amino-3'-deoxythymidine?

A15: Various analytical methods have been developed to quantify AMT in biological samples. These methods include high-performance liquid chromatography (HPLC) [, ], often coupled with derivatization techniques for enhanced sensitivity. [] Additionally, competitive ELISA has been developed for the specific quantitation of AMT in serum samples. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

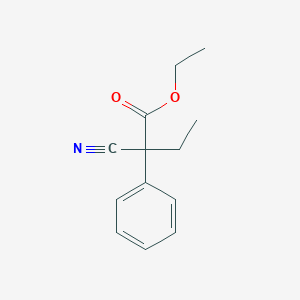

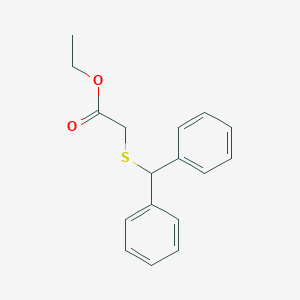

![[(Diphenylmethyl)sulfinyl]acetic Acid Ethyl Ester](/img/structure/B22234.png)

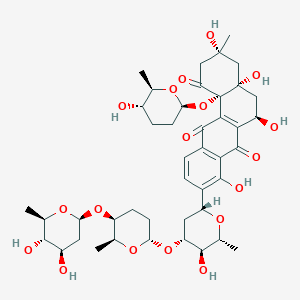

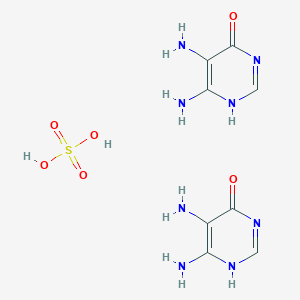

![1,7-Dichloro-2,6-bis[chloro(difluoro)methyl]-1,1,7,7-tetrafluoro-2,6-dihydroxy-3-methylheptan-4-one](/img/structure/B22247.png)